molecular formula C12H11ClO2 B4769307 (2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid

(2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid

Cat. No.: B4769307
M. Wt: 222.67 g/mol
InChI Key: LUMSMPZBYSZBEC-VHYPUYLQSA-N
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Description

(2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate chalcone, which is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system allows for interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The chlorophenyl group can also enhance binding affinity to certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-5-(4-bromophenyl)-3-methylpenta-2,4-dienoic acid
  • (2E,4E)-5-(4-fluorophenyl)-3-methylpenta-2,4-dienoic acid
  • (2E,4E)-5-(4-methylphenyl)-3-methylpenta-2,4-dienoic acid

Uniqueness

(2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h2-8H,1H3,(H,14,15)/b3-2+,9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMSMPZBYSZBEC-VHYPUYLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid
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(2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid
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(2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid
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(2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid
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(2E,4E)-5-(4-chlorophenyl)-3-methylpenta-2,4-dienoic acid

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